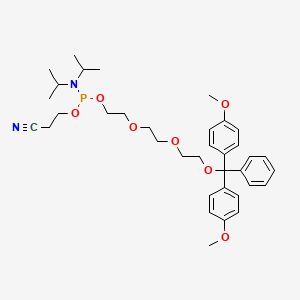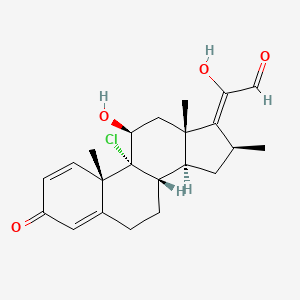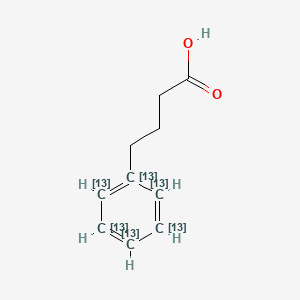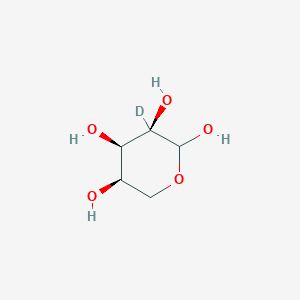![molecular formula C10H14N2O5 B584016 [3'-13C]Thymidine CAS No. 478511-06-7](/img/structure/B584016.png)
[3'-13C]Thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, also known as deoxythymidine, is a pyrimidine deoxynucleoside . It is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase .
Synthesis Analysis
The thymidine incorporation assay is a common method that involves a strategy where a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division . More recently developed assays have eliminated the need to use radioisotopes .Molecular Structure Analysis
Thymidine is a nucleoside composed of deoxyribose (a pentose sugar) joined to the pyrimidine base thymine . It can be phosphorylated with one, two, or three phosphoric acid groups, creating dTMP (deoxythymidine monophosphate), dTDP, or dTTP (for the di- and tri- phosphates, respectively) .Chemical Reactions Analysis
The thymidine incorporation assay involves a strategy where a radioactive nucleoside, 3H-thymidine, is incorporated into new strands of chromosomal DNA during mitotic cell division . A scintillation beta-counter is used to measure the radioactivity in DNA recovered from the cells to determine the extent of cell division that has occurred in response to a test agent .Physical And Chemical Properties Analysis
Thymidine has a molecular weight of 242.229 u . It exists in solid form as small white crystals or white crystalline powder . The stability of deoxythymidine under standard temperature and pressure (STP) is very high .Wissenschaftliche Forschungsanwendungen
DNA Synthesis Tracking
Analogues of the pyrimidine deoxynucleoside thymidine, such as [3'-13C]Thymidine, can be inserted into replicating DNA, effectively tagging dividing cells and allowing their characterization . This is particularly useful in studies involving cell division and growth .
Cell Cycle Arrest
Thymidine can be used to arrest the cell cycle of human glioblastoma cells (U373) at the G1/S phase . This is a crucial step in many cellular and molecular biology experiments that require synchronization of the cell cycle .
DNA Damage and Apoptosis Reduction
Thymidine has been shown to decrease the DNA damage and apoptosis caused by certain treatments . For example, in a study involving human glioblastoma cells, thymidine was used to reduce the DNA damage and apoptosis caused by Tumor Treating Fields (TTFields) .
Thymidine Hypermodification Pathways
Thymidine analogues are involved in the pathways of thymidine hypermodification . These hypermodifications are derived from free amino acids enzymatically installed on 5-hydroxymethyluridine (5-hmdU) . The study of these pathways can provide insights into the chemical diversity in DNA hypermodifications .
Viral Countermeasures
Hypermodified thymidines likely function as viral countermeasures against host-encoded genome defense systems through steric interference of DNA binding by endonucleases . This makes thymidine analogues valuable in the study of viral defense mechanisms .
Metagenomic Studies
Genes encoding thymidine hypermodifying enzymes are widespread in natural populations of bacterial viruses . This suggests that at least one in 2000 phages in any virome might contain a post-replicatively hypermodified thymidine synthesized from an initial phosphorylated thymidine analog (5-PmdU) . This opens up new avenues for metagenomic studies .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(413C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFYYKKMVGJFEH-HJYJAITLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[13C@@H]([C@H](O2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3'-13C]Thymidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-[3-13C]Ribose](/img/structure/B583934.png)



![D-[1,3-13C2]Ribose](/img/structure/B583941.png)
![D-[1,5-13C2]Ribose](/img/structure/B583942.png)


![D-[2,3,4,5-13C4]Ribose](/img/structure/B583948.png)

![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)
